molecular formula C12H18N2S B13174534 1-{[2-(Thiophen-2-yl)cyclopropyl]methyl}piperazine

1-{[2-(Thiophen-2-yl)cyclopropyl]methyl}piperazine

Cat. No.: B13174534
M. Wt: 222.35 g/mol
InChI Key: SHGZQVYPGSDCLG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-{[2-(Thiophen-2-yl)cyclopropyl]methyl}piperazine is a chemical compound with the molecular formula C12H18N2S It features a piperazine ring substituted with a cyclopropyl group that is further substituted with a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and bases like sodium hydride or potassium carbonate .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above to ensure high yield and purity, along with the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-{[2-(Thiophen-2-yl)cyclopropyl]methyl}piperazine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may result in fully saturated derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

1-{[2-(Thiophen-2-yl)cyclopropyl]methyl}piperazine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-{[2-(Thiophen-2-yl)cyclopropyl]methyl}piperazine is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its piperazine and thiophene moieties. These interactions can modulate biological pathways, leading to the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 1-{[2-(Thiophen-2-yl)ethyl]methyl}piperazine
  • 1-{[2-(Furan-2-yl)cyclopropyl]methyl}piperazine
  • 1-{[2-(Pyridin-2-yl)cyclopropyl]methyl}piperazine

Uniqueness

1-{[2-(Thiophen-2-yl)cyclopropyl]methyl}piperazine is unique due to the presence of the thiophene ring, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for various applications, particularly in the development of new therapeutic agents and materials .

Properties

Molecular Formula

C12H18N2S

Molecular Weight

222.35 g/mol

IUPAC Name

1-[(2-thiophen-2-ylcyclopropyl)methyl]piperazine

InChI

InChI=1S/C12H18N2S/c1-2-12(15-7-1)11-8-10(11)9-14-5-3-13-4-6-14/h1-2,7,10-11,13H,3-6,8-9H2

InChI Key

SHGZQVYPGSDCLG-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)CC2CC2C3=CC=CS3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.